molecular formula C18H24N2O4 B2564994 tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 2251053-55-9

tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B2564994
CAS No.: 2251053-55-9
M. Wt: 332.4
InChI Key: ICGIWCRESFLMTE-UHFFFAOYSA-N
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Description

tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate: is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of greener chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the oxindole ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate, while reduction of the carbonyl group can produce 4-methoxy-2-hydroxyspiro[indoline-3,4’-piperidine]-1’-carboxylate.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is used as a precursor in the synthesis of more complex spirocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a scaffold for the development of drugs targeting various diseases. For instance, spirocyclic oxindoles have been investigated for their ability to inhibit protein-protein interactions, such as the p53-MDM2 interaction, which is crucial in cancer therapy .

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its spirocyclic structure is known to enhance the stability and bioavailability of drugs, making it a valuable component in drug design.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is largely dependent on its interaction with biological targets. For example, in cancer therapy, spirocyclic oxindoles inhibit the p53-MDM2 interaction, leading to the reactivation of the p53 tumor suppressor protein and induction of apoptosis in cancer cells . This compound’s ability to interact with various receptors and enzymes makes it a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

tert-butyl 4-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)14-12(19-15(18)21)6-5-7-13(14)23-4/h5-7H,8-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGIWCRESFLMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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